molecular formula C16H11F3N2O2 B3078475 Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1051397-21-7

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B3078475
CAS No.: 1051397-21-7
M. Wt: 320.27 g/mol
InChI Key: LWGWBQNEGWDMJP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine core The carboxylate group at the 6-position of the imidazo[1,2-a]pyridine ring adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the trifluoromethylation step and large-scale esterification processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in redox reactions, potentially altering its electronic properties.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the imidazo[1,2-a]pyridine core.

    Reduction: Reduced forms of the imidazo[1,2-a]pyridine core.

    Hydrolysis: Corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is being explored for its potential as an antituberculosis agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.

    Chemical Biology: It can be used as a probe to study biological processes due to its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacologically active compound. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-14-20-13(9-21(14)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGWBQNEGWDMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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